

# Biochemical & Cellular Activity Profile

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**Compound Focus: Hdac-IN-46**

Cat. No.: S12882654

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The tables below summarize the key quantitative data available for **HDAC-IN-46**.

**Table 1: Target Selectivity and Inhibitory Concentration (IC<sub>50</sub>) [1]**

Target	IC <sub>50</sub> Value
HDAC1	0.21 µM
HDAC6	0.021 µM

**Table 2: Antiproliferative Activity (IC<sub>50</sub> in cell lines) [1]**

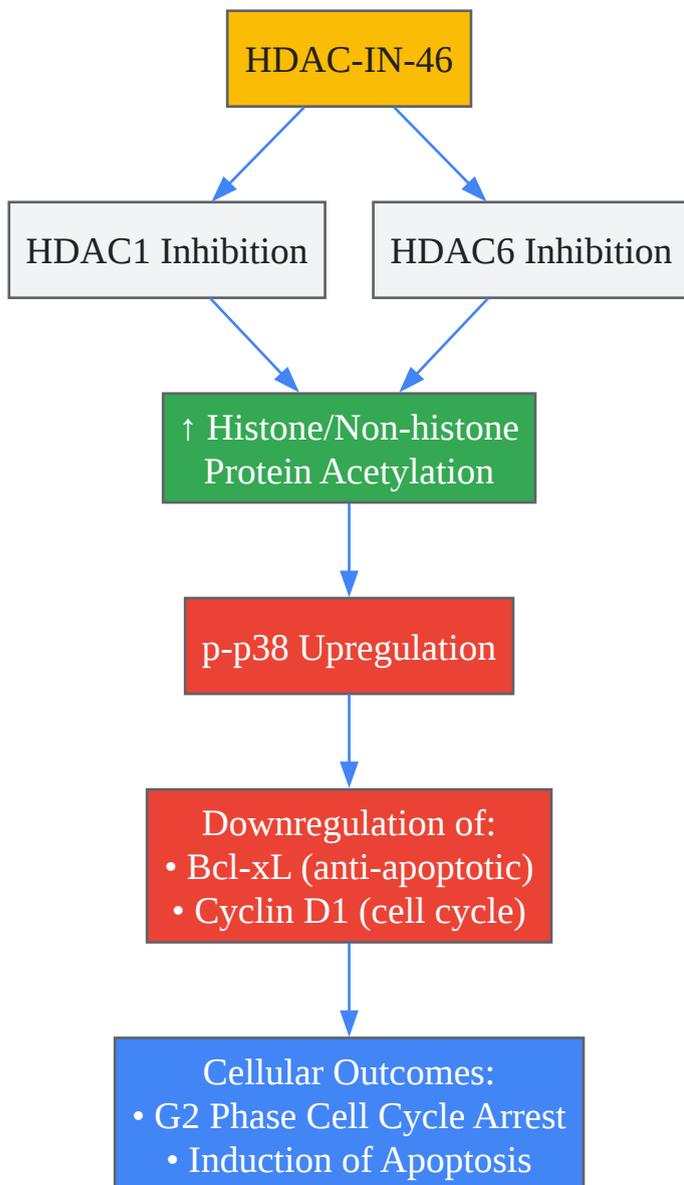
Cell Line	IC <sub>50</sub> Value	Description
MDA-MB-231	21.4 ± 3.7 µM	Triple-negative breast cancer (TNBC) cells
A549	88.46 ± 10.5 µM	Non-small cell lung cancer cells
MCF7	83.34 ± 15.5 µM	Breast cancer cells

**Table 3: Key Protein Level Changes in MDA-MB-231 Cells [1]**

Protein	Regulation	Experimental Details
p-p38	Upregulated	Concentration: 5, 12.5, 25 $\mu$ M; Incubation: 24 h
Bcl-xL	Downregulated	Concentration: 5, 12.5, 25 $\mu$ M; Incubation: 24 h
Cyclin D1	Downregulated	Concentration: 5, 12.5, 25 $\mu$ M; Incubation: 24 h

## Mechanism of Action & Signaling Pathway

**HDAC-IN-46** exerts its effects primarily by inhibiting Class I HDAC1 and Class IIb HDAC6 enzymes [1] [2]. This inhibition leads to a cascade of molecular events, culminating in cell cycle arrest and apoptosis, particularly in triple-negative breast cancer cells (MDA-MB-231). The following diagram illustrates this proposed signaling pathway.



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*Proposed signaling pathway of **HDAC-IN-46** leading to apoptosis.*

## Summary of Key Experimental Findings

The biological activity of **HDAC-IN-46** is supported by the following key experiments:

- **Western Blot Analysis:** Treatment of MDA-MB-231 cells with **HDAC-IN-46** (5, 12.5, and 25  $\mu$ M) for 24 hours caused a **concentration-dependent upregulation of phosphorylated p38 (p-p38)** and **downregulation of Bcl-xL and cyclin D1** [1].

- **Cell Cycle Analysis:** Treatment of MDA-MB-231 cells with **HDAC-IN-46** (12.5 and 25  $\mu$ M) for 48 hours induced **significant G2 phase arrest and promoted apoptosis** [1].

## Research Applications & Context

- **Primary Indication:** The available data specifically highlights **HDAC-IN-46's** application in researching **triple-negative breast cancer (TNBC)**, a challenging cancer subtype with limited treatment options [1].
- **HDAC Inhibitor Background:** HDAC inhibitors are a class of compounds that modulate gene expression and other cellular processes by removing acetyl groups from lysine residues on histones and non-histone proteins [3] [2] [4]. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets [4] [5]. The search for **isoform-selective inhibitors**, like **HDAC-IN-46** appears to be, is an active area of research to develop drugs with fewer side effects [6] [5].

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## References

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